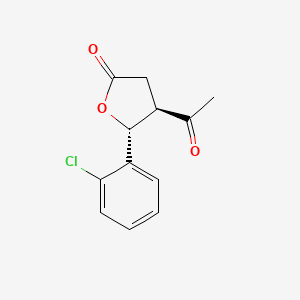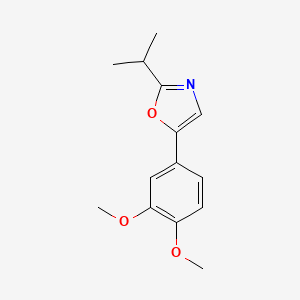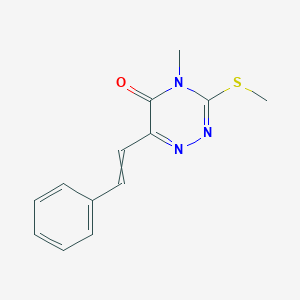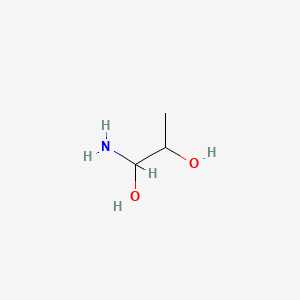
1-Aminopropane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Aminopropane-1,2-diol, also known as 3-amino-1,2-propanediol, is a chemical compound with the molecular formula C3H9NO2. It is a viscous, colorless to pale yellow liquid that is soluble in water. This compound is an important intermediate in the synthesis of various pharmaceuticals and specialty chemicals .
準備方法
Synthetic Routes and Reaction Conditions
1-Aminopropane-1,2-diol can be synthesized through several methods:
Epoxy Chloropropane Method: This involves the reaction of glycerin chlorohydrin with ammonia in the presence of a catalyst at temperatures between 30°C and 50°C.
Glycerin Chlorohydrin Method: Similar to the epoxy chloropropane method, this involves the reaction of glycerin chlorohydrin with ammonia water (25%-27%) under stirring and heating conditions.
Racemic Glycidol Method: This method uses racemic glycidol as a starting material and involves aminolysis reactions.
Industrial Production Methods
Industrial production of this compound typically involves the continuous flow process where reagents are injected at controlled flow rates and temperatures. This method ensures high yield and product purity .
化学反応の分析
Types of Reactions
1-Aminopropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Various halides and sulfonates can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Simpler amines and alcohols.
Substitution: Derivatives with different functional groups.
科学的研究の応用
1-Aminopropane-1,2-diol has several applications in scientific research:
作用機序
The mechanism of action of 1-aminopropane-1,2-diol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. It can act as a chelating agent, binding to metal ions and facilitating their removal or transformation. In biological systems, it can interact with enzymes and receptors, modulating their activity .
類似化合物との比較
Similar Compounds
1-Amino-2,3-propanediol: Similar structure but different positional isomer.
Propane-1,2-diol (Propylene Glycol): Lacks the amino group, used in food and medicine industries.
Ethylene Glycol: Contains two hydroxyl groups but no amino group, commonly used as antifreeze.
Uniqueness
1-Aminopropane-1,2-diol is unique due to its combination of amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as both a nucleophile and a chelating agent makes it versatile in various fields .
特性
CAS番号 |
93240-62-1 |
|---|---|
分子式 |
C3H9NO2 |
分子量 |
91.11 g/mol |
IUPAC名 |
1-aminopropane-1,2-diol |
InChI |
InChI=1S/C3H9NO2/c1-2(5)3(4)6/h2-3,5-6H,4H2,1H3 |
InChIキー |
UZUMQQZPGOFJBQ-UHFFFAOYSA-N |
正規SMILES |
CC(C(N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14353587.png)
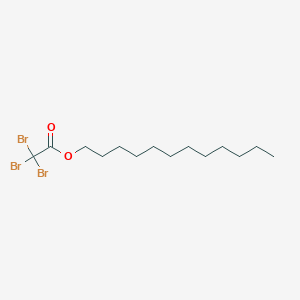
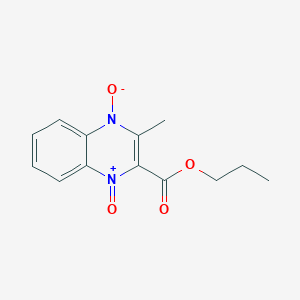
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate](/img/structure/B14353602.png)
![4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14353603.png)
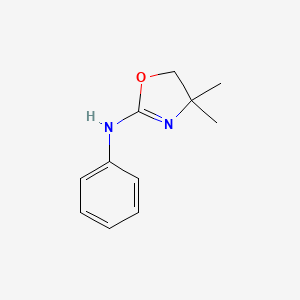
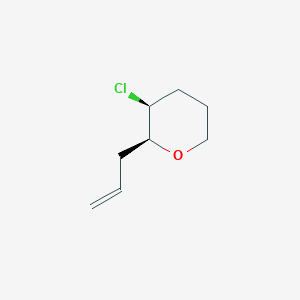
![5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B14353609.png)
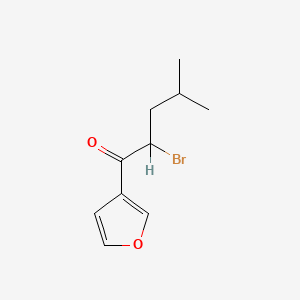
![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)
